3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid
Overview
Description
3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid is an organic compound that belongs to the class of benzoic acids It features a pyrrole ring substituted with acetyl and methyl groups, attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid typically involves multi-step organic reactions. One possible route could be:
Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis.
Substitution Reactions: Introduction of acetyl and methyl groups onto the pyrrole ring using Friedel-Crafts acylation and alkylation reactions.
Attachment to Benzoic Acid: The pyrrole derivative can then be coupled with a benzoic acid derivative through a suitable linker or directly via a condensation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the acetyl group.
Reduction: Reduction reactions could target the carbonyl group in the acetyl moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the pyrrole or benzoic acid rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity: Investigated for potential antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
Drug Development: Explored as a lead compound or scaffold for the development of new pharmaceuticals.
Industry
Materials Science: Potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if the compound exhibits biological activity, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid analogs: Compounds with similar structures but different substituents.
Other Benzoic Acid Derivatives: Compounds like 4-hydroxybenzoic acid or 3,5-dinitrobenzoic acid.
Uniqueness
The unique combination of the pyrrole ring with acetyl and methyl groups attached to a benzoic acid moiety might confer specific properties, such as enhanced biological activity or unique reactivity in organic synthesis.
Properties
IUPAC Name |
3-[(3-acetyl-2,5-dimethylpyrrol-1-yl)methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-10-7-15(12(3)18)11(2)17(10)9-13-5-4-6-14(8-13)16(19)20/h4-8H,9H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCLQAOBWZKPKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC(=CC=C2)C(=O)O)C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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